3-Hydroxy-2-(trifluoromethyl)benzonitrile
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Overview
Description
3-Hydroxy-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a benzonitrile core. One common method involves the trifluoromethylation of a suitable precursor, followed by hydroxylation. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The hydroxylation step can be carried out using hydrogen peroxide (H2O2) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-(trifluoromethyl)benzonitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 3-hydroxy-2-(trifluoromethyl)benzylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: 3-oxo-2-(trifluoromethyl)benzonitrile
Reduction: 3-hydroxy-2-(trifluoromethyl)benzylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are known for their unique chemical properties.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(trifluoromethyl)benzonitrile
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
- 3-Hydroxy-2-(difluoromethyl)benzonitrile
Comparison
Compared to similar compounds, 3-Hydroxy-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the benzonitrile core. This positioning can significantly influence the compound’s chemical reactivity and biological activity. For example, the trifluoromethyl group at the 2-position can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions. Additionally, the hydroxyl group at the 3-position can form stronger hydrogen bonds compared to other positional isomers, potentially leading to different biological effects .
Properties
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQLCGYMBLEEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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